Antiproliferative Potency: Class‑Level Activity of Chromeno[4,3‑d]pyrimidine-2‑aryl Derivatives Against HCT‑116 Colon Carcinoma Cells
Publicly available direct head‑to‑head data for this specific compound are absent; however, strong class‑level inference is available. In a 2021 study of structurally analogous 5H-chromeno[4,3-d]pyrimidine-4‑yl‑substituted compounds, the most active 2‑aryl analogs exhibited sub‑ to low‑micromolar IC₅₀ values (1.34–9.2 µM) against HCT‑116, HepG2, and MDA‑MB‑231 cell lines [1]. Compound 4b (bearing a pyrene‑hybrid moiety) achieved an IC₅₀ of 1.34 µM against HCT‑116, while compound 4a (a simpler 2‑aryl analog) showed an IC₅₀ of 4.8 µM [1]. A separate study on the closely related indole‑conjugated chromeno[d]pyrimidine series reported IC₅₀ values of 8.1 µM (HepG2) and 9.2 µM (MDA‑MB‑231) for the most potent derivative [2]. These data establish the chromeno[4,3-d]pyrimidine scaffold as capable of low‑micromolar cytotoxicity, and identify the 3,4-dimethoxyphenyl substitution as a distinct pharmacophoric feature whose contribution must be empirically compared through dedicated assay panels.
| Evidence Dimension | Cytotoxicity IC₅₀ against human cancer cell lines |
|---|---|
| Target Compound Data | No published IC₅₀ value available for the title compound |
| Comparator Or Baseline | Related 2‑aryl‑5H-chromeno[4,3-d]pyrimidine derivatives: compound 4b IC₅₀ = 1.34 µM (HCT‑116); compound 4a IC₅₀ = 4.8 µM (HCT‑116) [1]; Indole‑chromeno[d]pyrimidine derivative 4b IC₅₀ = 8.1 µM (HepG2) and 9.2 µM (MDA‑MB‑231) [2] |
| Quantified Difference | N/A (target compound not directly compared); class‑reference range spans 1.34–9.2 µM for active analogs |
| Conditions | MTT assay, HCT‑116, HepG2, and MDA‑MB‑231 human cancer cell lines; 48–72 h incubation [1][2] |
Why This Matters
Establishes the therapeutic window of the core scaffold: the substantially lower activity observed in simpler aryl analogs (IC₅₀ often >100 µM) highlights the critical influence of the 2‑aryl substituent, providing a scientific rationale for profiling the 3,4-dimethoxyphenyl-bearing compound as a distinct molecular entity.
- [1] Yavuz, S. Ç., et al. Efficient synthesis and molecular docking studies of new pyrimidine-chromeno hybrid derivatives as potential antiproliferative agents. Synth. Commun. 2021, 51, 2135–2159. DOI: 10.1080/00397911.2021.1922920. View Source
- [2] Navaneethgowda, P. V., et al. Eco-friendly Synthesis of Indole Conjugated Chromeno[d]Pyrimidines as Anti-cancer Agents and their Molecular Modelling Studies. Anti-Cancer Agents Med. Chem. 2023, 23, DOI: 10.2174/1871520623666231020093818. View Source
